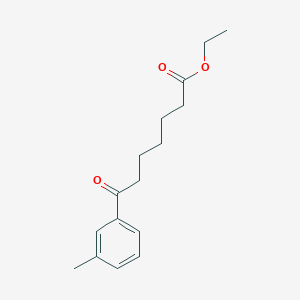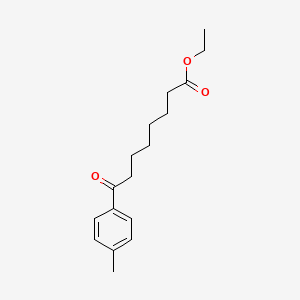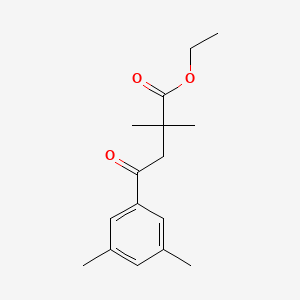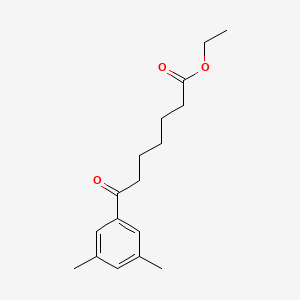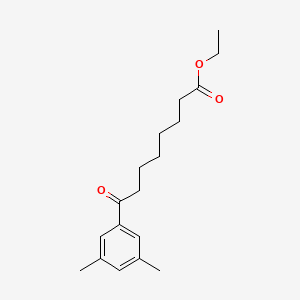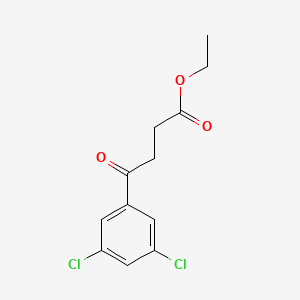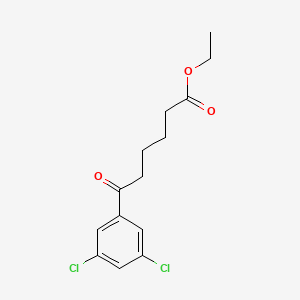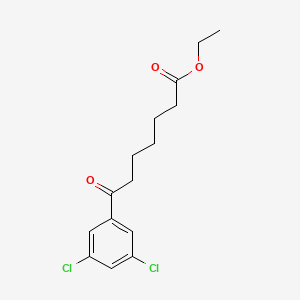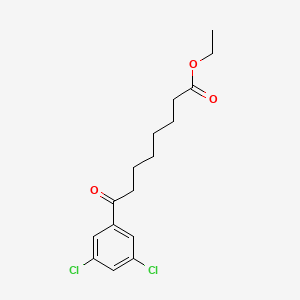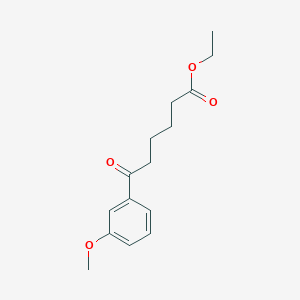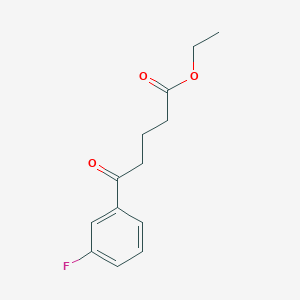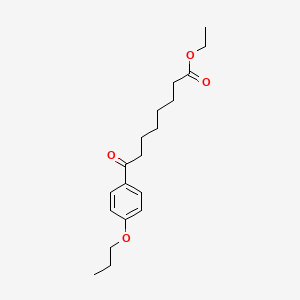
Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a synthetic compound with the molecular formula C19H28O4 It is characterized by its unique structure, which includes an ester group, a ketone group, and an aromatic ether
準備方法
The synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate typically involves the reaction of 4-n-propoxybenzaldehyde with ethyl 8-oxooctanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
化学反応の分析
Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
科学的研究の応用
Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate involves its interaction with specific molecular targets. The ketone and ester groups in the compound can participate in various biochemical pathways, influencing cellular functions. The aromatic ether group may also play a role in its biological activity by interacting with specific receptors or enzymes .
類似化合物との比較
Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate can be compared with similar compounds such as:
Ethyl 8-oxo-8-(4-methoxyphenyl)octanoate: This compound has a methoxy group instead of a propoxy group, which may affect its reactivity and biological activity.
Ethyl 8-oxo-8-(4-ethoxyphenyl)octanoate: The ethoxy group in this compound may lead to different chemical and biological properties compared to the propoxy group.
Ethyl 8-oxo-8-(4-butoxyphenyl)octanoate: The butoxy group may result in variations in solubility and reactivity.
特性
IUPAC Name |
ethyl 8-oxo-8-(4-propoxyphenyl)octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-3-15-23-17-13-11-16(12-14-17)18(20)9-7-5-6-8-10-19(21)22-4-2/h11-14H,3-10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQXIFLBIJULEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645787 |
Source


|
| Record name | Ethyl 8-oxo-8-(4-propoxyphenyl)octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-67-0 |
Source


|
| Record name | Ethyl η-oxo-4-propoxybenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-oxo-8-(4-propoxyphenyl)octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

